Tetracosanal
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Overview
Description
Tetracosanal is a long-chain aldehyde with the molecular formula C₂₄H₄₈O. It is also known as lignoceric aldehyde. This compound is a member of the fatty aldehyde family and is characterized by its long hydrocarbon chain and terminal aldehyde group. This compound is found in various natural sources, including plant waxes and animal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracosanal can be synthesized through the oxidation of tetracosanol, a long-chain alcohol. The oxidation process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids followed by oxidation. This method ensures a high yield and purity of the final product .
Types of Reactions:
Condensation: this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form larger molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Condensation Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products:
Oxidation: Tetracosanoic acid.
Reduction: Tetracosanol.
Condensation: β-hydroxy aldehydes or ketones.
Scientific Research Applications
Tetracosanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetracosanal involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. This interaction can influence various biochemical pathways, including lipid metabolism and signal transduction .
Comparison with Similar Compounds
Tetracosanoic Acid: The carboxylic acid derivative of this compound, used in the production of soaps and detergents.
Hexacosanal: Another long-chain aldehyde with two additional carbon atoms, used in similar research and industrial applications.
Uniqueness: this compound is unique due to its specific chain length and functional group, which confer distinct physical and chemical properties. Its long hydrocarbon chain provides hydrophobic characteristics, while the aldehyde group allows for various chemical reactions, making it a versatile compound in both research and industrial applications .
Biological Activity
Tetracosanal, a long-chain aldehyde derived from tetracosanol, has garnered interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of the biological effects of this compound, focusing on its cytotoxic properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
This compound (C24H48O) is an aldehyde with a linear carbon chain consisting of 24 carbon atoms. It is typically synthesized through the oxidation of tetracosanol. Its structure allows it to interact with various biological systems, making it a subject of study for its potential health benefits.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:
Cell Line | IC50 (μM) | Effect |
---|---|---|
AGS (Gastric cancer) | 128.7 - >250 | Induces apoptosis |
MDA-MB-231 (Breast cancer) | 128.7 - >250 | Induces apoptosis |
HT-29 (Colorectal cancer) | 128.7 - >250 | Induces apoptosis |
NIH 3T3 (Fibroblast) | 128.7 - >250 | Moderate cytotoxic effect |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting this compound's potential as a chemotherapeutic agent. Notably, it showed comparable apoptotic effects to established treatments like cycloheximide within 48 hours .
The mechanisms through which this compound exerts its cytotoxic effects are still being elucidated. Some proposed mechanisms include:
- Induction of Apoptosis : this compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased annexin V staining in treated cells, indicating early apoptotic changes .
- Inhibition of β-Amyloid Aggregation : In neurological contexts, this compound has demonstrated the ability to inhibit β-amyloid peptide aggregation, a hallmark of Alzheimer's disease, suggesting neuroprotective properties .
- Antioxidant Activity : Some studies suggest that this compound may possess antioxidant properties that contribute to its cytotoxicity by reducing oxidative stress within cells .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potentials of this compound:
- Cancer Treatment : A study investigating the effects of this compound on gastric cancer cells revealed significant apoptosis induction, suggesting its potential as an adjunct therapy in cancer treatment .
- Neuroprotection : Research into the neuroprotective effects of this compound indicated that it could mitigate neuronal damage associated with Alzheimer's disease by preventing amyloid plaque formation .
- Antioxidant Properties : In vitro assays demonstrated that this compound possesses antioxidant properties, which may enhance its therapeutic efficacy against oxidative stress-related diseases .
Properties
CAS No. |
57866-08-7 |
---|---|
Molecular Formula |
C24H48O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
tetracosanal |
InChI |
InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h24H,2-23H2,1H3 |
InChI Key |
HGINZVDZNQJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
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